molecular formula C9H7N5O2 B11767488 5-(4-Nitrophenyl)-1,2,4-triazin-3-amine CAS No. 886497-42-3

5-(4-Nitrophenyl)-1,2,4-triazin-3-amine

Cat. No.: B11767488
CAS No.: 886497-42-3
M. Wt: 217.18 g/mol
InChI Key: SFENYYGTKANNSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Nitrophenyl)-1,2,4-triazin-3-amine is a heterocyclic compound that features a triazine ring substituted with a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Nitrophenyl)-1,2,4-triazin-3-amine typically involves the reaction of 4-nitrophenylhydrazine with cyanogen bromide under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the triazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-(4-Nitrophenyl)-1,2,4-triazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 5-(4-Aminophenyl)-1,2,4-triazin-3-amine.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

    Oxidation: Oxidized triazine derivatives.

Scientific Research Applications

5-(4-Nitrophenyl)-1,2,4-triazin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: Explored for its potential use in cancer therapy as it can inhibit certain enzymes involved in cell proliferation.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(4-Nitrophenyl)-1,2,4-triazin-3-amine involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. This inhibition can lead to the disruption of essential cellular processes, making the compound a potential candidate for antimicrobial and anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Nitrophenyl)-1,2,4-triazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrophenyl group enhances its reactivity towards nucleophiles and its potential as an enzyme inhibitor .

Properties

CAS No.

886497-42-3

Molecular Formula

C9H7N5O2

Molecular Weight

217.18 g/mol

IUPAC Name

5-(4-nitrophenyl)-1,2,4-triazin-3-amine

InChI

InChI=1S/C9H7N5O2/c10-9-12-8(5-11-13-9)6-1-3-7(4-2-6)14(15)16/h1-5H,(H2,10,12,13)

InChI Key

SFENYYGTKANNSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=NC(=N2)N)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.